molecular formula C22H16ClN3O2S B328543 N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-N'-(4-methylbenzoyl)thiourea CAS No. 6417-77-2

N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-N'-(4-methylbenzoyl)thiourea

Cat. No.: B328543
CAS No.: 6417-77-2
M. Wt: 421.9 g/mol
InChI Key: CXNDTSISMKLJLU-UHFFFAOYSA-N
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Description

N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-N'-(4-methylbenzoyl)thiourea is an organic compound that belongs to the class of benzoxazole derivatives. Benzoxazole derivatives are known for their diverse biological activities and are used in various fields such as medicinal chemistry, pharmaceuticals, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-N'-(4-methylbenzoyl)thiourea typically involves a series of organic reactions. One common method includes the reaction of 5-chloro-1,3-benzoxazole with 4-aminophenyl isothiocyanate under specific conditions to form the desired compound . The reaction is usually carried out in a solvent such as ethanol or dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production .

Chemical Reactions Analysis

Types of Reactions

N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-N'-(4-methylbenzoyl)thiourea can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .

Scientific Research Applications

N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-N'-(4-methylbenzoyl)thiourea has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-N'-(4-methylbenzoyl)thiourea involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-N'-(4-methylbenzoyl)thiourea is unique due to its specific functional groups, which confer distinct chemical and biological properties. Its carbamothioyl group, in particular, may enhance its reactivity and interaction with biological targets compared to similar compounds .

Properties

CAS No.

6417-77-2

Molecular Formula

C22H16ClN3O2S

Molecular Weight

421.9 g/mol

IUPAC Name

N-[[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]carbamothioyl]-4-methylbenzamide

InChI

InChI=1S/C22H16ClN3O2S/c1-13-2-4-14(5-3-13)20(27)26-22(29)24-17-9-6-15(7-10-17)21-25-18-12-16(23)8-11-19(18)28-21/h2-12H,1H3,(H2,24,26,27,29)

InChI Key

CXNDTSISMKLJLU-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)C(=O)NC(=S)NC2=CC=C(C=C2)C3=NC4=C(O3)C=CC(=C4)Cl

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC(=S)NC2=CC=C(C=C2)C3=NC4=C(O3)C=CC(=C4)Cl

Origin of Product

United States

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